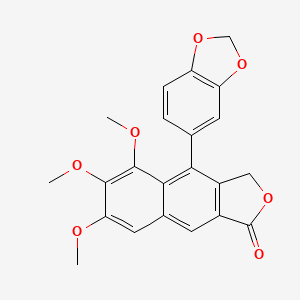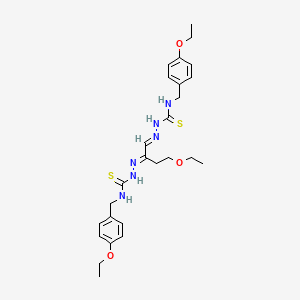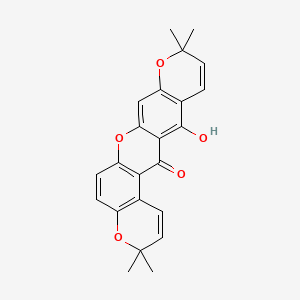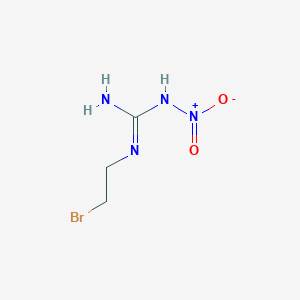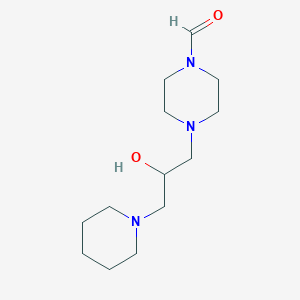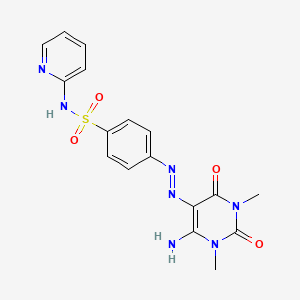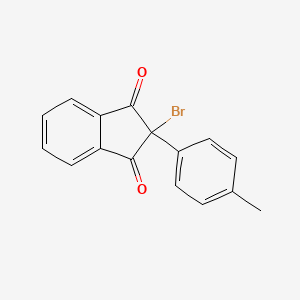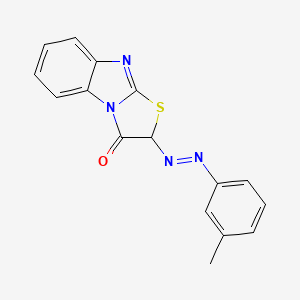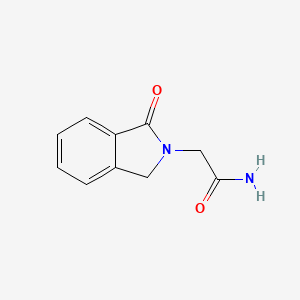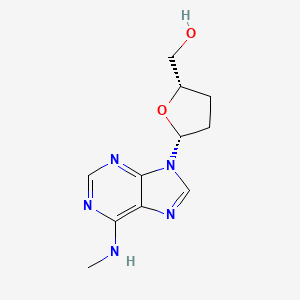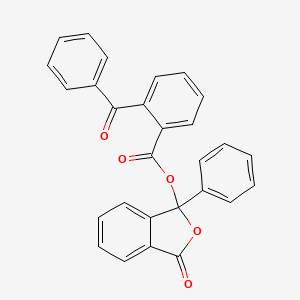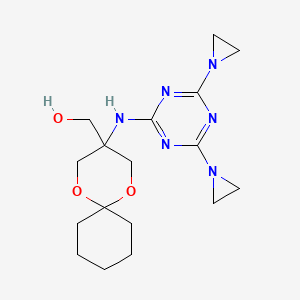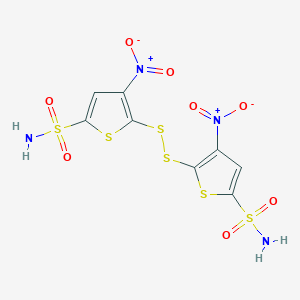
5,5'-Disulfanediylbis(4-nitrothiophene-2-sulfonamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 273793 typically involves the reaction of thiophene derivatives with sulfonamide groups under controlled conditions. One common method includes the nitration of thiophene followed by the introduction of sulfonamide groups through a series of substitution reactions. The reaction conditions often require the use of strong acids and bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of NSC 273793 may involve large-scale nitration and sulfonation processes. These methods are optimized to ensure high yield and purity of the compound. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired quality of NSC 273793.
Análisis De Reacciones Químicas
Types of Reactions
NSC 273793 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under varying conditions of temperature and pressure.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
NSC 273793 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to inhibit topoisomerase I.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The primary mechanism of action of NSC 273793 involves the inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, NSC 273793 prevents the re-ligation of DNA strands, leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
NSC 706744: Another indenoisoquinoline derivative with similar topoisomerase I inhibitory activity.
NSC 725776 (Indimitecan): Known for its stability and prolonged drug action.
NSC 724998 (Indotecan): Exhibits differential targeting of cancer cell genomes.
Uniqueness
NSC 273793 stands out due to its unique combination of thiophene and sulfonamide groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to inhibit topoisomerase I with high specificity makes it a valuable compound in cancer research and drug development .
Propiedades
Número CAS |
64729-07-3 |
|---|---|
Fórmula molecular |
C8H6N4O8S6 |
Peso molecular |
478.6 g/mol |
Nombre IUPAC |
4-nitro-5-[(3-nitro-5-sulfamoylthiophen-2-yl)disulfanyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C8H6N4O8S6/c9-25(17,18)5-1-3(11(13)14)7(21-5)23-24-8-4(12(15)16)2-6(22-8)26(10,19)20/h1-2H,(H2,9,17,18)(H2,10,19,20) |
Clave InChI |
TYQRQKLOWNBWFB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1[N+](=O)[O-])SSC2=C(C=C(S2)S(=O)(=O)N)[N+](=O)[O-])S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


